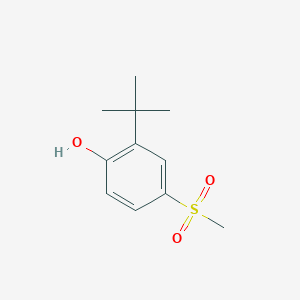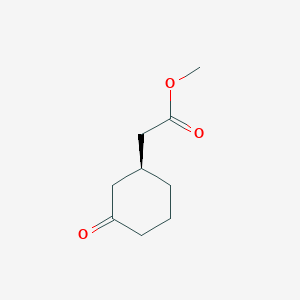![molecular formula C17H24N2O3 B15237497 Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzoate group and a bipyrrolidinyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyrrolidinyl Moiety: This step involves the cyclization of appropriate precursors to form the bipyrrolidinyl structure.
Introduction of the Methoxybenzoate Group: The next step involves the esterification of the bipyrrolidinyl compound with a methoxybenzoic acid derivative.
Industrial Production Methods
Industrial production of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The methoxybenzoate group can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 3-oxo-5-beta-chol-11-en-24-oate: Similar in having a methoxy group but differs in its steroidal structure.
Methyl levulinate: Shares the ester functional group but has a simpler structure and different applications.
The uniqueness of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-methoxybenzoate lies in its bipyrrolidinyl moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
methyl 2-methoxy-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-11-13(5-6-15(16)17(20)22-2)19-10-7-14(12-19)18-8-3-4-9-18/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m1/s1 |
Clé InChI |
KTUJVMFPUUEDDG-CQSZACIVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)N2CC[C@H](C2)N3CCCC3)C(=O)OC |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCC(C2)N3CCCC3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


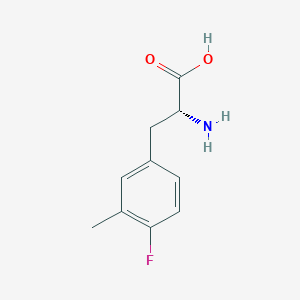
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
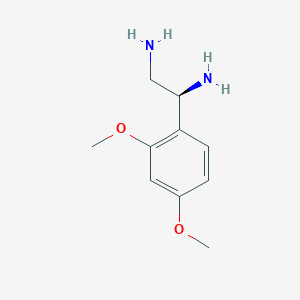
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
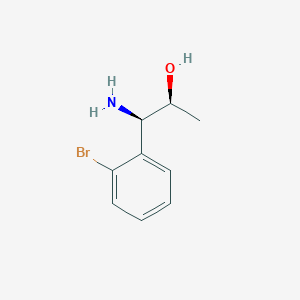

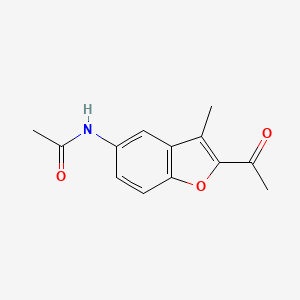
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)


